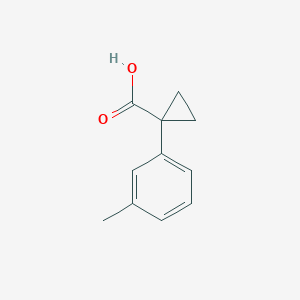

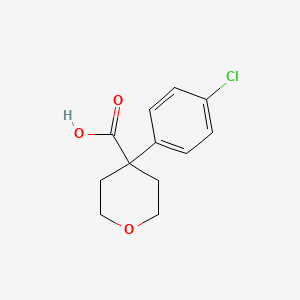

![molecular formula C8H6N2O2 B1357386 Acide imidazo[1,2-a]pyridin-5-carboxylique CAS No. 479028-72-3](/img/structure/B1357386.png)

Acide imidazo[1,2-a]pyridin-5-carboxylique

Vue d'ensemble

Description

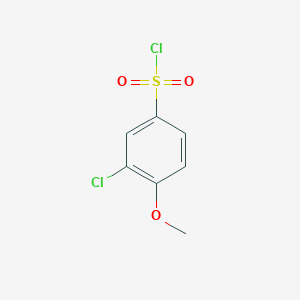

Imidazo[1,2-a]pyridine-5-carboxylic acid is a compound with the molecular formula C8H6N2O2 . It is an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular weight of Imidazo[1,2-a]pyridine-5-carboxylic acid is 162.15 g/mol . The IUPAC name for this compound is imidazo[1,2-a]pyridine-5-carboxylic acid . The InChIKey for this compound is IAXRYEXXAPLEGT-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridine-5-carboxylic acid has a molecular weight of 162.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area of the compound is 54.6 Ų .

Applications De Recherche Scientifique

Agents anti-inflammatoires

Certains dérivés de l'imidazo[1,2-a]pyridine ont montré un potentiel comme agents anti-inflammatoires. Ils peuvent se lier à des enzymes telles que COX-1 et COX-2, qui sont impliquées dans le processus inflammatoire, indiquant des applications thérapeutiques possibles.

Chacun de ces domaines utilise les propriétés uniques de l'acide imidazo[1,2-a]pyridin-5-carboxylique pour innover et améliorer les applications de recherche scientifique dans diverses disciplines .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine-5-carboxylic acid is a part of the imidazopyridine class of compounds, which are known to have a wide range of applications in medicinal chemistry . They have been used as covalent inhibitors in the treatment of cancers . Specifically, they have been used to target the KRAS G12C mutation in NCI-H358 cells .

Mode of Action

The compound interacts with its targets through a process known as covalent inhibition . This involves the compound forming a covalent bond with its target, thereby inhibiting its function. In the case of cancer treatment, this results in the inhibition of the KRAS G12C mutation, which is often found in certain types of cancer .

Biochemical Pathways

It is known that the compound plays a role in the inhibition of the kras g12c mutation, which is a key player in the development of certain types of cancer .

Pharmacokinetics

It is known that the compound has been used in the treatment of cancer, suggesting that it has suitable pharmacokinetic properties for this application .

Result of Action

The primary result of the action of Imidazo[1,2-a]pyridine-5-carboxylic acid is the inhibition of the KRAS G12C mutation in cancer cells . This can lead to a decrease in the proliferation of these cells, thereby helping to control the spread of the cancer.

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridine-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing inflammatory responses . The interactions between imidazo[1,2-a]pyridine-5-carboxylic acid and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.

Cellular Effects

Imidazo[1,2-a]pyridine-5-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses to external stimuli . Furthermore, imidazo[1,2-a]pyridine-5-carboxylic acid influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of rapidly dividing cells .

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid involves its binding to specific biomolecules, leading to changes in their activity. For instance, by binding to the active site of COX-2, this compound inhibits the enzyme’s catalytic activity, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, imidazo[1,2-a]pyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of genes involved in inflammation and cell survival . These interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules through hydrogen bonding and hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that imidazo[1,2-a]pyridine-5-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and persistent modulation of gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, imidazo[1,2-a]pyridine-5-carboxylic acid can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

Imidazo[1,2-a]pyridine-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion from the body. Additionally, imidazo[1,2-a]pyridine-5-carboxylic acid can influence metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, imidazo[1,2-a]pyridine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside the cells, imidazo[1,2-a]pyridine-5-carboxylic acid can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of imidazo[1,2-a]pyridine-5-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target biomolecules . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific cellular compartments . Additionally, imidazo[1,2-a]pyridine-5-carboxylic acid can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and influence cellular metabolism .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXRYEXXAPLEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597114 | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479028-72-3 | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

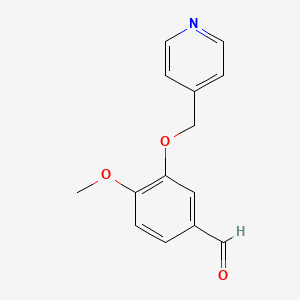

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

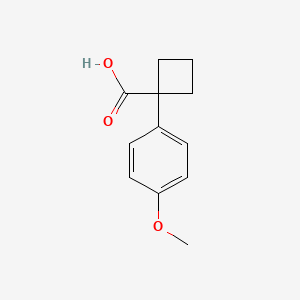

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

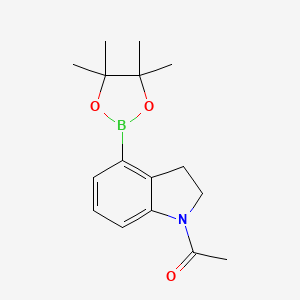

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)